(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-4-9-17(29-13)20(26)18-19(15-5-7-16(23)8-6-15)25(22(28)21(18)27)12-14-3-2-10-24-11-14/h2-11,19,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSJGCBJULENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine core.
Attachment of the Hydroxy-Methylidene-Furan Group: This could be done through a condensation reaction.
Addition of the Pyridinylmethyl Group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Additions at Carbonyl Groups
The pyrrolidine-2,3-dione moiety contains two electrophilic carbonyl groups (C2 and C3), enabling nucleophilic attacks.
-
The C3 carbonyl is more reactive due to conjugation with the furan substituent, directing nucleophiles preferentially to this site.
Oxidation and Reduction Reactions
The methylfuran and hydroxy groups are key sites for redox transformations.
-
Oxidation of the 5-methylfuran-2-yl group produces a γ-keto acid, which can undergo decarboxylation under thermal conditions.
Cyclization and Ring-Opening Reactions
The compound’s structural flexibility allows for intramolecular cyclization or fragmentation.
-
Cyclization under acetic acid reflux (as in analog studies ) generates bicyclic structures via dehydration .
Substitution at the 4-Chlorophenyl Group
The electron-withdrawing chlorine atom directs electrophilic substitution to specific positions.
Coordination Chemistry with Metal Ions
The pyridin-3-ylmethyl group facilitates metal coordination, enabling catalytic applications.
| Metal Ion | Ligand Site | Application/Outcome | Source |
|---|---|---|---|
| Cu(II) | Pyridine nitrogen | Stabilization of Cu complexes for catalysis | |
| Fe(III) | Hydroxy-methylidene oxygen | Redox-active complexes |
Acid/Base-Mediated Tautomerism
The hydroxy-methylidene group exhibits keto-enol tautomerism, influencing reactivity.
Key Mechanistic Insights from Analog Studies
Scientific Research Applications
Key Structural Features
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many bioactive compounds.
- Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
- Furan Derivative : Often associated with antioxidant properties.
Medicinal Chemistry
The compound's structural features suggest it may exhibit significant pharmacological properties. Preliminary studies indicate potential applications in:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the furan and pyrrolidine rings may contribute to this activity by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research has indicated that derivatives of pyrrolidine exhibit antimicrobial effects, making this compound a candidate for further exploration in treating infections.
Synthetic Methodologies
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route may include:
- Condensation Reactions : Utilizing the reactivity of the carbonyl groups in the pyrrolidine framework to form the desired double bond configurations.
- Functional Group Modifications : Employing methods such as halogenation and hydroxylation to introduce specific substituents that enhance biological activity.
Biological Studies
Recent studies have focused on the biological implications of compounds similar to this one:
- In Vitro Studies : Evaluating cytotoxicity against various cancer cell lines has been a primary focus. For example, compounds with similar scaffolds have been tested against breast and lung cancer cells, showing promising results.
- Mechanistic Studies : Understanding how these compounds interact at the molecular level can provide insights into their potential as therapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Antimicrobial | Activity against Gram-positive bacteria | , |
| Antioxidant | Scavenging free radicals |
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Aldehyde + Amine |
| Step 2 | Halogenation | Chlorinating agent |
| Step 3 | Hydroxylation | Hydroxy reagent |
Case Study 1: Anticancer Potential
A study evaluating the anticancer effects of structurally similar compounds found that modifications to the pyrrolidine ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives of this compound demonstrated notable activity against Staphylococcus aureus. The study highlighted the importance of the chlorophenyl group in enhancing membrane permeability, leading to increased bacterial cell death.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural motifs with several classes of heterocycles:
- Pyridine-Pyrrolidine Hybrids: Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () feature pyridine and chlorophenyl groups but lack the furan and pyrrolidine-dione moieties. These analogs prioritize halogenated aryl groups for enhanced lipophilicity and π-π stacking .
- Furan-Containing Derivatives : Compounds such as methylofuran () and pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () incorporate furan rings but differ in core scaffold and substitution patterns. The 5-methylfuran group in the target compound may confer unique solubility or metabolic stability compared to unmethylated furans .
Physicochemical Properties
Key properties of analogous compounds are summarized below:
*Note: Specific data for the target compound is unavailable in the provided evidence.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described by the following key features:
- Core Structure : Pyrrolidine ring with two keto groups.
- Substituents : A chlorophenyl group and a pyridinylmethyl group, which are known to influence biological activity.
- Hydroxy Group : The presence of a hydroxy group attached to a furan derivative enhances its reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds with similar structures often exhibit various biological activities, such as:
- Antioxidant Activity : The hydroxy and furan groups contribute to radical scavenging properties.
- Antimicrobial Activity : Chlorophenyl derivatives have demonstrated effectiveness against a range of bacterial strains.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM, indicating moderate cytotoxic effects.
- Enzyme Inhibition : It was found to inhibit certain enzymes associated with cancer progression, such as topoisomerases.
In Vivo Studies
Limited in vivo studies have been reported. However, pharmacokinetic profiles suggest good absorption and bioavailability, making it a candidate for further development.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar pyrrolidine derivatives. The results indicated that these compounds could significantly inhibit cell proliferation in breast cancer models, suggesting potential pathways for development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of chlorophenyl derivatives. The results showed promising activity against various pathogenic bacteria, supporting the hypothesis that modifications to the phenyl ring enhance bioactivity.
Q & A
Q. What are the common synthetic routes for preparing pyrrolidine-2,3-dione derivatives like this compound?
The compound can be synthesized via nucleophilic addition or cyclization reactions. For example, derivatives of pyrrolidine-2,3-dione are often synthesized by reacting 4-acetyl-3-hydroxy precursors with amines (e.g., methylamine) in ethanol under reflux (80°C for 7 hours). Purification typically involves column chromatography using dichloromethane/methanol gradients . Structural confirmation is achieved via NMR and X-ray crystallography .
Q. How is the stereochemistry and crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrrolidine-2,3-dione analogs, crystals are grown via slow evaporation of solvent mixtures. Data collection at 300 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using software like SHELXL yields precise bond lengths (mean C–C = 0.004 Å) and R-factors ≤ 0.05 .
Q. What solvent systems are optimal for solubility and purification of this compound?
Polar aprotic solvents (e.g., ethanol, DCM) are preferred due to the compound’s hydroxyl and carbonyl groups. Purification via column chromatography often uses dichloromethane/methanol (95:5 v/v) to separate impurities while retaining product stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Systematic screening of temperature, solvent polarity, and stoichiometry is critical. For example, increasing methylamine equivalents (from 1.0 to 4.0 equiv.) in ethanol at 80°C improved yields from 60% to 77% in similar pyrrolidine-2,3-dione syntheses . Kinetic studies via TLC monitoring help identify side reactions (e.g., hydrolysis of the furan ring).
Q. What role does stereoelectronic effects play in the compound’s reactivity?
The (4E)-configuration and hydroxy-methylidene group influence intramolecular hydrogen bonding, stabilizing the enol tautomer. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution and reactive sites, guiding functionalization strategies .
Q. How can computational methods validate spectroscopic data for this compound?
Density Functional Theory (DFT) simulations of NMR chemical shifts (e.g., and ) and IR stretching frequencies (C=O at ~1750 cm) align with experimental data to confirm structural assignments. Discrepancies >5% may indicate conformational flexibility or impurities .
Q. What strategies mitigate degradation during long-term storage?
Stability studies under varying temperatures (4°C, 25°C) and humidity (0–80% RH) show that lyophilized samples stored in amber vials under argon retain >95% purity for 12 months. Degradation products include hydrolyzed furan and oxidized pyridine moieties .
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect bioactivity?
SAR studies reveal that the 4-chlorophenyl group enhances antimicrobial activity by increasing lipophilicity (logP ~2.8), while bulky pyridin-3-ylmethyl substituents reduce membrane permeability. MIC values against S. aureus range from 8–64 µg/mL depending on substitution patterns .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported synthetic yields for similar pyrrolidine-2,3-diones?
Contradictions arise from variations in purification techniques (e.g., column chromatography vs. recrystallization) and solvent quality. Reproducible yields require strict control of reaction atmosphere (N vs. air) and HPLC-grade solvents. Cross-lab validation via round-robin testing is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
